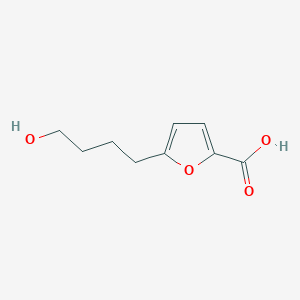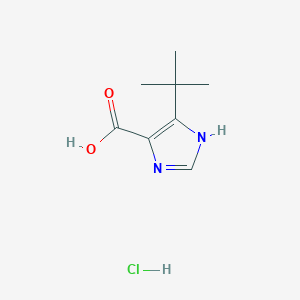![molecular formula C7H12ClNO2 B1653787 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 1955494-71-9](/img/structure/B1653787.png)
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
概要
説明
2-Azabicyclo[221]heptane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above can be adapted for larger-scale synthesis, ensuring the efficient production of the compound.
化学反応の分析
Types of Reactions: 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxygenated derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different functional groups.
Substitution: Substitution reactions, particularly involving halogens, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Palladium catalysts are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxygenated and halogenated derivatives of the original compound .
科学的研究の応用
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems due to its unique structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: Shares a similar bicyclic structure but with different functional groups.
2-Oxa-5-azabicyclo[2.2.1]heptane: Features an oxygen atom in the bicyclic structure, offering different chemical properties.
Uniqueness: 2-Azabicyclo[221]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a carboxylic acid group
特性
IUPAC Name |
2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVXDMBAOKAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955494-71-9 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955494-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate](/img/structure/B1653710.png)
![2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1653711.png)





![4-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B1653722.png)


![2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,4-dimethoxybenzene](/img/structure/B1653727.png)
